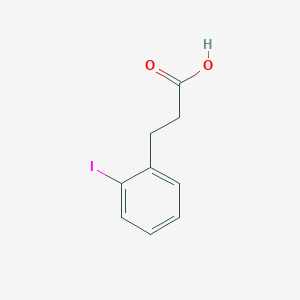

3-(2-iodophenyl)propanoic Acid

Description

Historical Context of Iodinated Phenylpropanoic Acids in Organic Chemistry

The history of iodinated phenylpropanoic acids is intrinsically linked to the broader development of organoiodine chemistry. The field began in the late 19th century with the synthesis of the first polyvalent organoiodine compound, (dichloroiodo)benzene, in 1886. wiley-vch.de This was followed by the preparation of other key reagents like iodosylbenzene and 2-iodoxybenzoic acid (IBX) in the 1890s. wiley-vch.de These early discoveries laid the groundwork for the use of iodine in organic transformations.

The synthesis of aryl iodides, the class of compounds to which 3-(2-iodophenyl)propanoic acid belongs, was historically achieved through methods like the Sandmeyer reaction, which involves the diazotization of aromatic amines. acs.org However, these classical methods often required harsh conditions. acs.org The evolution of organic synthesis throughout the 20th century, particularly with the advent of modern catalytic systems, led to the development of milder and more selective iodination techniques. mdpi.comsciforum.net

Key advancements included direct aromatic iodination using molecular iodine with an oxidant and, more recently, palladium-catalyzed C-H activation/iodination reactions. acs.orgresearchgate.netacs.org These modern methods have made structurally diverse iodinated compounds, including functionalized phenylpropanoic acids, more accessible for research and development. researchgate.netacs.org The development of oxidative iodination procedures using various reagents has been a particular focus, allowing for the efficient synthesis of iodoarenes from both activated and deactivated aromatic rings. mdpi.comsciforum.net

Significance of Aryl Halides in Modern Synthetic Strategies

Aryl halides are fundamental building blocks in modern organic synthesis, with aryl iodides being particularly prized for their high reactivity. mdpi.comsmolecule.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides excellent substrates for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. numberanalytics.com These reactions, such as the Nobel Prize-winning Suzuki, Heck, and Buchwald-Hartwig couplings, are cornerstones of modern synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

The versatility of aryl iodides allows them to serve as precursors to numerous other functional groups. They can be converted into organometallic reagents, such as Grignard or organolithium compounds, or participate in reactions that form C-N, C-O, and C-S bonds. smolecule.comnumberanalytics.com Furthermore, recent advancements have focused on the generation of aryl radicals from aryl halides through photoredox catalysis or electrochemical methods. acs.org This strategy opens up new avenues for functionalization, including hydrodehalogenation and borylation, under mild conditions. acs.org The ability to use aryl iodides as iodine donors in isodesmic C-H iodination reactions represents another modern strategy, providing a mild and selective route to other valuable iodinated molecules. acs.org

Overview of Research Trajectories for this compound

Research involving this compound primarily leverages its unique bifunctional structure as a strategic precursor for more complex molecular architectures. The ortho-positioning of the iodine atom and the propanoic acid side chain makes it an ideal substrate for intramolecular reactions to construct cyclic systems.

A significant research application is its use in intramolecular Friedel-Crafts-type reactions for the synthesis of fused ring systems. For example, the cyclization of 3-arylpropanoic acids using catalysts like methanesulfonic acid is a known method for preparing 1-indanones. osti.gov In the case of this compound, this would lead to the formation of an iodinated indanone, a scaffold present in various biologically active molecules.

Furthermore, the compound serves as a versatile intermediate for creating libraries of derivatives for drug discovery. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the aryl iodide moiety provides a handle for introducing diverse substituents via cross-coupling reactions. smolecule.com Research on related phenylpropanoic acid derivatives has shown their potential as GPR120 agonists for the treatment of type 2 diabetes and as scaffolds for indole-containing compounds with antimicrobial or antipsychotic properties. nih.govmdpi.com Therefore, this compound is a key starting material for synthesizing analogs of biologically active compounds, where the iodine atom can be replaced or retained to modulate pharmacological properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJTZKMVSQVKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371515 | |

| Record name | 3-(2-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96606-95-0 | |

| Record name | 3-(2-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96606-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Iodophenyl Propanoic Acid

Direct Synthesis Approaches

Direct approaches involve the introduction of an iodine atom onto a pre-existing phenylpropanoic acid framework. These methods are often favored for their atom economy and potentially shorter synthetic sequences.

Iodination Strategies on Phenylpropanoic Acid Scaffolds

The direct iodination of the aromatic ring of 3-phenylpropanoic acid presents a challenge in controlling regioselectivity. The alkylpropanoic acid side chain is an ortho-, para-directing group in electrophilic aromatic substitution. However, modern catalytic methods have enabled site-selective C-H functionalization, allowing for targeted iodination at the ortho position.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. rsc.org In this approach, the carboxylic acid functional group acts as a native directing group, coordinating to the palladium catalyst and positioning it to activate the proximal C-H bond at the ortho-position. rsc.org This forms a five-membered palladacycle intermediate, which then reacts with an iodine source to yield the ortho-iodinated product. rsc.org

Commonly used iodine sources for these reactions include molecular iodine (I₂) and N-Iodosuccinimide (NIS). The use of I₂ as the sole oxidant in Pd(II)-catalyzed C-H iodination has been developed, offering a straightforward and efficient method. researchgate.net These reactions are often performed in the presence of a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) iodide (PdI₂). nih.govnih.gov The choice of solvent and additives can be crucial for optimizing reaction yield and selectivity.

Table 1: Examples of Palladium-Catalyzed ortho-C-H Iodination of Carboxylic Acids

| Catalyst | Iodine Source | Directing Group | Substrate Type | Key Features |

|---|---|---|---|---|

| Pd(OAc)₂ | I₂/PhI(OAc)₂ | Carboxylic Acid | Phenylacetic Acids | Effective for ortho-iodination. nih.gov |

| PdI₂ | NIS | Carboxylic Acid | Phenylacetic Acids | Recyclable precatalyst, good for drug synthesis. nih.gov |

| Pd(OAc)₂ | I₂ | Weakly Coordinating Amide | Heterocycles | Tolerates a wide range of heterocycles. researchgate.net |

| Pd(II) | NIS | Imidic Acid (in situ) | Arylacetamides | Overcomes challenges with reactive benzylic C-H bonds. rsc.org |

Multi-Step Synthetic Sequences

Multi-step syntheses provide an alternative route to 3-(2-iodophenyl)propanoic acid, often allowing for greater control and adaptability for scaled-up production. A common strategy involves starting with an ortho-substituted benzene (B151609) derivative and subsequently constructing the propanoic acid side chain.

One plausible sequence begins with 2-iodobenzaldehyde. This starting material can undergo a condensation reaction, for example with malonic acid or its derivatives like isopropylidene malonate, followed by reduction, hydrolysis, and decarboxylation to yield the final product. A similar one-pot process has been described for the synthesis of the bromo-analogue, 3-(2-bromophenyl)propanoic acid, starting from 2-bromobenzaldehyde in a triethylamine formate system. google.com This method involves condensation, reduction, hydrolysis, and decarboxylation in a single sequence, followed by purification. google.com Adapting this sequence by substituting 2-iodobenzaldehyde would provide a direct multi-step route to the target compound.

Another approach could involve the hydrogenation of 2-iodocinnamic acid. Cinnamic acids can be hydrogenated to form phenylpropanoic acids, providing a reliable method if the substituted cinnamic acid is readily available. wikipedia.org

Precursor-Based Synthesis

These methods rely on the conversion of a functional group already present on a phenylpropanoic acid precursor into an iodo group.

Utilization of Aminophenylpropanoic Acid Precursors

A classic and highly effective method for introducing a halogen to an aromatic ring is the Sandmeyer reaction. wikipedia.org This reaction utilizes an aryl amine as a precursor, which is converted into a diazonium salt that is subsequently displaced by a nucleophile. byjus.com

In the synthesis of this compound, the starting material would be 3-(2-aminophenyl)propanoic acid. nih.gov The synthesis involves two main steps:

Diazotization : The amino group of 3-(2-aminophenyl)propanoic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the primary amine into an aryl diazonium salt.

Iodide Displacement : The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). organic-chemistry.org Unlike Sandmeyer reactions for chlorination or bromination, the introduction of iodine does not typically require a copper(I) catalyst. organic-chemistry.orgjk-sci.com The diazonium group is an excellent leaving group, and upon its departure as nitrogen gas, the iodide ion substitutes its position on the aromatic ring to form this compound. jk-sci.com

This method is particularly useful due to its wide applicability and the generally high yields obtained for the iodination reaction. organic-chemistry.org

Table 2: Key Steps in Sandmeyer Iodination

| Step | Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|

| Diazotization | 3-(2-Aminophenyl)propanoic acid, NaNO₂, aq. HCl | 3-(2-Diazoniumphenyl)propanoic acid chloride | 0-5 °C |

| Iodination | 3-(2-Diazoniumphenyl)propanoic acid chloride, KI | This compound | Gentle warming |

Palladium-Catalyzed Approaches for Aryl Iodide Formation

Modern organic synthesis has seen the development of powerful palladium-catalyzed reactions for the formation of aryl iodides. While many of these overlap with the direct C-H activation strategies mentioned previously, some methods start from precursors other than those with a C-H bond at the target position.

For instance, palladium-catalyzed decarbonylative iodination can convert aryl carboxylic acids into aryl iodides. nih.gov This method involves the in-situ activation of a carboxylic acid (in this case, a phthalic acid derivative) to an acid chloride, which then undergoes oxidative addition to a Pd(0) complex. Subsequent decarbonylation and reductive elimination steps, facilitated by an iodide source like 1-iodobutane, would yield the aryl iodide. nih.gov While not a direct conversion of phenylpropanoic acid itself, this illustrates the versatility of palladium catalysis in forming C-I bonds from various functional group precursors.

Stereoselective Synthesis of Enantiomeric Forms of Related Phenylpropanoic Acid Derivatives

While the propanoic acid chain of this compound does not have a chiral center, the synthesis of related chiral 2-arylpropanoic acids is of significant pharmaceutical importance, as this class includes many non-steroidal anti-inflammatory drugs (NSAIDs) where the biological activity often resides in a single enantiomer. nih.gov The methodologies developed for these compounds are relevant to the broader class of phenylpropanoic acid derivatives.

Several strategies exist for the stereoselective synthesis of these compounds:

Chiral Auxiliaries : This is a well-established method where an achiral starting material is covalently bonded to a chiral auxiliary. The auxiliary directs a subsequent reaction, such as alkylation, to proceed with high diastereoselectivity. tsijournals.com For example, an arylacetic acid can be attached to an oxazolidinone auxiliary, popularized by David Evans. The resulting imide can be deprotonated to form a chiral enolate, which then reacts with an electrophile from a specific face, dictated by the steric hindrance of the auxiliary. nih.gov After the stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. nih.gov

Enzymatic Resolution : This method utilizes enzymes, such as esterases, which can selectively hydrolyze one enantiomer of a racemic ester mixture of a 2-arylpropionic acid, leaving the other enantiomer unreacted. frontiersin.org This allows for the separation of the two enantiomers. Protein engineering can be used to enhance the enantioselectivity of these enzymes for specific substrates. frontiersin.org

Asymmetric Catalysis : This approach uses a chiral catalyst to directly convert a prochiral starting material into a chiral product with high enantiomeric excess. For example, the enantioselective hydrovinylation of vinyl arenes can produce precursors to 2-arylpropionic acids. acs.org

Table 3: Comparison of Stereoselective Synthesis Strategies

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to direct a stereoselective reaction. nih.gov | High stereocontrol, reliable, auxiliary can be recycled. nih.gov | Requires additional steps for attachment and removal of the auxiliary. nih.gov |

| Enzymatic Resolution | Enzyme selectively reacts with one enantiomer in a racemic mixture. frontiersin.org | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of a chiral product. acs.org | High atom economy, highly efficient. | Development of a suitable catalyst can be challenging. |

Radiochemical Synthesis Protocols for Radioiodinated Analogues

The introduction of a radioiodine isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, into the this compound structure can be achieved through several established radiolabeling techniques. These methods are designed to incorporate the radionuclide efficiently and, in many cases, with high specific activity.

Isotopic exchange represents a direct method for radioiodination, where a stable iodine atom in the this compound molecule is swapped with a radioactive iodine isotope from a source like sodium iodide (Na*I). nih.gov This reaction is typically performed at elevated temperatures. acs.org

One approach involves carrying out the exchange reaction in a melt of pivalic acid, which has been shown to effectively facilitate radioiodination for a variety of aryl iodides, yielding radiochemical yields in the range of 55-99% after about an hour at 155°C. An advantage of this method is the minimal decomposition of the substrate.

Copper salts can be employed to catalyze the isotopic exchange, which can enhance the reaction rate and allow for milder reaction conditions. For instance, the addition of copper sulfate can promote radioiodination and shorten the required reaction time when conducted in water at high temperatures. acs.org A significant consideration for isotopic exchange reactions is that the final product is chemically identical to the starting material, which makes the separation of the radioiodinated compound from the non-radioactive precursor challenging. nih.govacs.org This typically results in a product with a lower specific activity.

| Method | Catalyst/Medium | Temperature | Reaction Time | Radiochemical Yield | Key Considerations |

| Pivalic Acid Melt | Pivalic Acid | 155°C | ~1 hour | 55-99% | Minimal substrate decomposition. |

| Aqueous | Copper Sulfate | High | Shorter | Variable | Promotes reaction and reduces time. |

A widely used and highly efficient method for radioiodination is the use of organotin precursors, specifically stannyl derivatives, in a process known as radioiododestannylation, which is a variation of the Stille coupling reaction. mdpi.com This approach involves synthesizing a precursor where the iodine atom is replaced by a trialkylstannyl group, such as tributyltin (-Sn(Bu)₃).

This stannylated precursor is then reacted with a radioiodide source, typically in the presence of an oxidizing agent. Common oxidizing agents include chloramine-T, peracetic acid, or hydrogen peroxide. nih.govnih.gov The reaction proceeds rapidly, often at room temperature.

For example, a similar compound, radioiodinated 4-iodophenylalanine, has been synthesized from its corresponding (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate precursor. The radioiodination step in this synthesis was achieved with a radiochemical yield of 91.6 ± 2.7% in a very short reaction time of 15 seconds. nih.gov This method is advantageous as it allows for the preparation of radioiodinated compounds with high radiochemical yields and purity.

| Precursor Type | Example Oxidizing Agent | Typical Reaction Time | Example Radiochemical Yield |

| Trialkylstannyl (e.g., Tributyltin) | Chloramine-T, Hydrogen Peroxide/Acetic Acid | Seconds to minutes | >90% |

No-carrier-added (NCA) radiosynthesis refers to the production of a radionuclide that is essentially free of its stable isotopes. This results in a final product with very high specific activity, which is highly desirable for many applications in nuclear medicine to ensure that a small mass of the radiotracer corresponds to a high level of radioactivity.

The stannyl precursor-mediated radioiodination is a prime example of a no-carrier-added synthesis. nih.gov In this method, the radioactive iodide is the only source of iodine in the reaction, and it completely replaces the trialkylstannyl group. This ensures that the final radiolabeled product is not diluted with the non-radioactive iodo-compound.

The synthesis of radioiodinated 4-iodophenylalanine from its tin precursor is explicitly described as a no-carrier-added synthesis, with the resulting specific activity expected to be that of the radionuclide itself. nih.gov This high specific activity is a significant advantage over isotopic exchange methods.

Advanced Applications of 3 2 Iodophenyl Propanoic Acid in Chemical Synthesis

Role as Building Blocks in Complex Molecule Synthesis

The structure of 3-(2-iodophenyl)propanoic acid is particularly well-suited for the synthesis of complex, polycyclic molecules, especially tricyclic systems that form the core of many pharmaceutically active compounds. The propanoic acid side chain provides the necessary carbon backbone to facilitate intramolecular cyclization reactions, while the ortho-positioned iodine atom is a key functional group for forming new carbon-carbon or carbon-heteroatom bonds.

Although direct examples of its use are specialized, the compound is an ideal precursor for creating dibenzo-fused heterocyclic systems through intramolecular cyclization pathways. For instance, the carboxylic acid can be activated and induced to react with the phenyl ring, often facilitated by the prior replacement of the iodine atom via transition metal-catalyzed cross-coupling reactions. This strategic approach enables the construction of rigid molecular frameworks that are often challenging to synthesize through other methods.

Table 1: Potential Complex Molecules from this compound

| Target Molecular Class | Synthetic Strategy | Key Reaction |

|---|---|---|

| Dibenzo[b,f]oxepinones | Intramolecular Acylation | Friedel-Crafts Acylation |

| Tricyclic Thiazine Derivatives | Cyclization following functional group interconversion | Gabriel-Colman Rearrangement |

Precursors for Radiopharmaceuticals and Imaging Agents in Nuclear Medicine

The presence of an iodine atom on the phenyl ring makes this compound and its derivatives excellent precursors for radiopharmaceuticals used in nuclear medicine, particularly for Single-Photon Emission Computed Tomography (SPECT). The stable iodine-127 atom can be readily exchanged with a radioactive isotope of iodine, such as iodine-123 (¹²³I) or iodine-125 (¹²⁵I), without altering the compound's fundamental biochemical properties.

This radioiodination process allows for the creation of targeted imaging agents. Once administered, these radiolabeled molecules accumulate in specific tissues or organs, and the gamma rays emitted by the radioactive isotope are detected by a SPECT scanner to generate detailed images of physiological processes.

A prominent example of this strategy is seen with structurally related amino acid derivatives, such as 2-iodo-L-phenylalanine, which are used for tumor imaging. nih.gov These agents are taken up by cancer cells via amino acid transporters, which are often overexpressed in proliferating tumors. nih.gov The radioiodination is typically achieved through an electrophilic substitution reaction on a highly activated precursor or, more commonly, via a radio-iododestannylation reaction on a corresponding trialkylstannyl precursor. nih.gov This method provides a high yield and purity of the desired radiopharmaceutical. nih.gov The clearance of such agents is primarily through the urinary system. nih.gov

Table 2: Radioiodinated Agents Based on the Iodophenyl Scaffold

| Radiopharmaceutical Class | Radioisotope | Imaging Modality | Medical Application |

|---|---|---|---|

| Radioiodinated Phenylalanine Analogs | ¹²³I, ¹²⁵I | SPECT | Tumor and cancer imaging nih.gov |

Synthesis of Biologically Relevant Scaffolds and Pharmacophores

In medicinal chemistry, a "scaffold" is a core molecular structure upon which a variety of functional groups can be attached to create a library of new compounds for drug discovery. The propanoic acid framework, in general, has been identified as a promising scaffold for developing novel therapeutic agents. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, for instance, have been synthesized and evaluated as potential antimicrobial and anticancer candidates. mdpi.comnih.gov Similarly, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives are being explored for their anticancer properties. mdpi.com

The this compound molecule serves as a particularly powerful scaffold for two main reasons:

The Propanoic Acid Moiety : The carboxylic acid group can be easily converted into a wide range of other functional groups, such as esters, amides, or hydrazones. This allows for the introduction of diverse substituents to probe interactions with biological targets. mdpi.com

The Aryl Iodide Group : The carbon-iodine bond is a cornerstone of modern synthetic chemistry. It is an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This enables chemists to efficiently attach a vast array of different chemical fragments—from simple alkyl groups to complex heterocyclic systems—at the ortho position of the phenyl ring.

This synthetic versatility allows for the systematic modification of the scaffold to optimize biological activity, selectivity, and pharmacokinetic properties, making it an attractive starting point for developing new pharmacophores targeting a wide range of diseases. mdpi.com

Table 3: Compound Classes Mentioned in the Article | Compound Name | | | :--- | | this compound | | 2-iodo-L-phenylalanine | | 4-iodophenylalanine | | 3-((4-hydroxyphenyl)amino)propanoic acid | | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | | Iodine-123 | | Iodine-125 | | Iodine-127 |

Mechanistic Investigations of Reactions Involving 3 2 Iodophenyl Propanoic Acid

Elucidation of Reaction Mechanisms for Iodination

The synthesis of 3-(2-iodophenyl)propanoic acid from its precursor, 3-phenylpropanoic acid, proceeds via an electrophilic aromatic substitution (EAS) mechanism. This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. In this case, the electrophile is an iodine species, typically a positively charged iodine ion (I⁺).

The mechanism can be detailed in three primary steps:

Generation of the Electrophile: Molecular iodine (I₂) itself is not sufficiently electrophilic to react with a deactivated aromatic ring. Therefore, an oxidizing agent, such as nitric acid or a mixture of potassium iodate (B108269) and sulfuric acid, is used to generate a more potent electrophilic species, the iodonium (B1229267) ion (I⁺) or a related carrier like I₃⁺. wikipedia.orgyoutube.com

Nucleophilic Attack and Formation of a Sigma Complex: The π-electron system of the 3-phenylpropanoic acid benzene (B151609) ring acts as a nucleophile, attacking the electrophilic iodine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com The positive charge is delocalized across the ortho and para positions relative to the point of attack.

Deprotonation and Restoration of Aromaticity: A weak base, such as the HSO₄⁻ ion or water, removes a proton from the carbon atom that formed the new C-I bond. wikipedia.org The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product, this compound.

The directing effects of the pre-existing -CH₂CH₂COOH group, which is weakly deactivating and ortho-, para-directing, influence the position of iodination, leading to the formation of the ortho-iodinated product among others.

Studies on Decarboxylation (DCX) and Decarbonylation (DCN) Pathways of Propanoic Acids

The thermal decomposition of carboxylic acids like this compound can proceed through two main pathways: decarboxylation (DCX) and decarbonylation (DCN).

Decarboxylation (DCX) is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids, this process is often promoted by acidic conditions, which involves the protonation of the carboxyl group, facilitating the cleavage of the C-C bond. nist.gov The mechanism results in the replacement of the -COOH group with a hydrogen atom, yielding 1-iodo-2-ethylbenzene. Under certain catalytic conditions, particularly with transition metals, decarboxylation can also proceed through the formation of carboxylate complex intermediates. wikipedia.org

Decarbonylation (DCN) is a reaction that involves the elimination of carbon monoxide (CO). For a carboxylic acid, this pathway also involves the loss of water. While less common than decarboxylation for simple propanoic acids, it can occur under specific, often harsh, thermal or catalytic conditions. This pathway is generally considered a minor route for the decomposition of this compound. Research on similar compounds suggests that thermolysis in the presence of certain solvents can lead to the formation of anhydrides, which then decompose to produce CO. unt.edu

The following table summarizes the key features of these two pathways for propanoic acids.

| Feature | Decarboxylation (DCX) | Decarbonylation (DCN) |

| Primary Product | Alkane (or substituted alkane) | Alkene |

| Byproduct(s) | Carbon Dioxide (CO₂) | Carbon Monoxide (CO), Water (H₂O) |

| General Conditions | Heat, often with acid/base or metal catalyst | High temperatures, specific catalysts |

| Proposed Mechanism | Often involves ionic intermediates (carbanion or carbocation) or radical pathways. nist.govquora.com | Can involve free radical mechanisms or concerted pathways. |

| Application | Common in organic synthesis (e.g., malonic ester synthesis). wikipedia.org | Less common for simple acids; used in specific industrial processes. |

Investigation of Electrophilic and Nucleophilic Reaction Mechanisms

The structure of this compound allows for both electrophilic and nucleophilic reactions at different sites.

Electrophilic Reactions: Further electrophilic aromatic substitution on the ring of this compound is influenced by the two existing substituents. The iodine atom is a deactivating but ortho-, para-directing group. The propanoic acid group is also deactivating and is meta-directing. msu.edu The combined effect of these two groups makes the ring significantly less reactive than benzene. An incoming electrophile would be directed to positions dictated by a complex interplay of these electronic effects, with substitution likely occurring at the positions ortho to the iodine and meta to the propanoic acid group (positions 4 and 6).

Nucleophilic Reactions:

At the Carboxyl Group: The carbonyl carbon of the carboxylic acid is electrophilic and is a prime site for nucleophilic attack. Reactions such as esterification (with an alcohol nucleophile) or conversion to an acid chloride (with thionyl chloride) proceed via a nucleophilic acyl substitution mechanism.

At the Aromatic Ring: The carbon atom bonded to the iodine is a potential site for nucleophilic aromatic substitution (SₙAr). However, the SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group (iodine). pw.live Since the propanoic acid group is only weakly deactivating, these reactions are generally difficult to achieve with this compound under standard conditions.

Role of Carbocation Intermediates in Transformation Pathways

Carbocation intermediates are central to several potential transformations of this compound, most notably in electrophilic aromatic substitution reactions. msu.edu When an electrophile (E⁺) attacks the aromatic ring, a resonance-stabilized carbocation, the sigma complex (or arenium ion), is formed. masterorganicchemistry.com

The stability of this intermediate is key to the reaction's feasibility. The positive charge is delocalized over three carbon atoms of the ring (the two ortho positions and one para position relative to the site of attack), which can be represented by multiple resonance structures. The formation of this sigma complex is the rate-determining step in most electrophilic aromatic substitution reactions because it involves the temporary loss of aromaticity. masterorganicchemistry.com

Carbocation intermediates could also theoretically form on the propanoic acid side chain, for instance, during a Friedel-Crafts alkylation reaction where the side chain acts as the electrophile. openstax.orgmasterorganicchemistry.com Such a reaction could involve the formation of a primary carbocation, which would be highly prone to rearrangement (e.g., via a hydride shift) to form a more stable secondary carbocation before reacting with another aromatic ring. libretexts.orgyoutube.com

Kinetic Studies of Key Reaction Steps

While specific kinetic data for reactions involving this compound are not widely published, the principles of kinetic studies can be applied to understand its reaction mechanisms. Kinetic studies measure reaction rates under varying conditions to determine the rate law, which provides insight into the composition of the rate-determining step. libretexts.org

For an electrophilic aromatic substitution reaction on this compound, a kinetic study would typically involve monitoring the disappearance of the reactant or the appearance of the product over time while systematically changing the concentrations of the substrate, the electrophile, and any catalysts. acs.org

The general rate law for an EAS reaction is often found to be: Rate = k[Arene][Electrophile]

This second-order rate law indicates that the rate-determining step involves a collision between one molecule of the aromatic compound (the arene) and one molecule of the electrophile, which is consistent with the formation of the sigma complex being the slow step. masterorganicchemistry.com

A hypothetical kinetic experiment to determine the rate law for the nitration of this compound might yield data like the following:

| Experiment | [Substrate] (mol/L) | [HNO₃] (mol/L) | [H₂SO₄] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.10 | 0.10 | 0.50 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.50 | 5.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.50 | 5.0 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 1.00 | 5.0 x 10⁻⁵ |

From this hypothetical data, one can deduce that the reaction is first order with respect to the substrate and first order with respect to nitric acid, confirming the expected second-order kinetics. The rate also depends on the concentration of the sulfuric acid catalyst, which is involved in generating the active electrophile (NO₂⁺).

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Analysis of 3 2 Iodophenyl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(2-iodophenyl)propanoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is characterized by signals from the aliphatic propyl chain and the aromatic ring. The methylene (B1212753) protons (-CH₂-) adjacent to the carboxylic acid and the aromatic ring typically appear as distinct triplets due to coupling with each other. The aromatic protons show a complex multiplet pattern consistent with the 1,2- (or ortho-) substitution on the benzene (B151609) ring. The acidic proton of the carboxyl group usually appears as a broad singlet at a downfield chemical shift (typically >10 ppm), and its signal disappears upon exchange with deuterium (B1214612) oxide (D₂O). rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound will show distinct signals for the carbonyl carbon (C=O) of the carboxylic acid, which is highly deshielded and appears far downfield (around 170-180 ppm). rsc.org The carbon atom bonded to the iodine (C-I) is also characteristic, appearing at a chemical shift significantly different from the other aromatic carbons. The remaining aromatic and aliphatic carbons provide a unique fingerprint for the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on principles and data from analogous compounds.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Carboxyl | ¹H | > 10 | Broad Singlet | Exchangeable with D₂O |

| Aromatic | ¹H | 6.9 - 7.9 | Multiplet | Four distinct protons on the ortho-substituted ring |

| Aliphatic (-CH₂-Ar) | ¹H | ~ 3.0 | Triplet | Coupled to adjacent -CH₂- |

| Aliphatic (-CH₂-COOH) | ¹H | ~ 2.7 | Triplet | Coupled to adjacent -CH₂- |

| Carbonyl (C=O) | ¹³C | 170 - 180 | Singlet | Characteristic of carboxylic acids |

| Aromatic (C-I) | ¹³C | 90 - 100 | Singlet | Shielded due to heavy atom effect |

| Aromatic (C-H) | ¹³C | 125 - 145 | Multiple Singlets | Five distinct aromatic carbons |

| Aliphatic (-CH₂-Ar) | ¹³C | ~ 39 | Singlet | - |

| Aliphatic (-CH₂-COOH) | ¹³C | ~ 34 | Singlet | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular weight of the compound is 276.07 g/mol . libretexts.org In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight, appearing at m/z 276.

The fragmentation of the molecular ion provides a characteristic pattern that acts as a structural fingerprint. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). chim.lu The presence of the iodine atom leads to other characteristic fragments, including a prominent peak corresponding to the loss of the iodine radical (M-127).

Table 2: Expected Key Fragments in the Mass Spectrum of this compound Predicted values based on general fragmentation principles. chim.ludocbrown.info

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 276 | [M]⁺ | [C₉H₉IO₂]⁺ | Molecular Ion |

| 231 | [M - COOH]⁺ | [C₈H₈I]⁺ | Loss of the carboxyl group |

| 204 | [C₈H₉O₂]⁺ | [M - I]⁺ | Loss of the iodophenyl cation fragment |

| 149 | [M - I]⁺ | [C₉H₉O₂]⁺ | Loss of iodine radical |

| 131 | [C₈H₈I - COOH - H₂]⁺ | [C₇H₄I]⁺ | Fragment from the iodophenyl moiety |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid group. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxyl group. rsc.orgbldpharm.com A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretching vibration will be present between 1725 and 1700 cm⁻¹. bldpharm.com Other notable absorptions include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹). The C-I bond stretch typically appears at low wavenumbers, often below 600 cm⁻¹, in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-electron system of the benzene ring. Carboxylic acids without further conjugation typically absorb around 210 nm, which is often of limited diagnostic use. rsc.org The presence of the iodophenyl group will influence the absorption maxima and intensity.

Table 3: Characteristic IR Absorption Bands for this compound Expected values based on general principles. rsc.orgbldpharm.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| < 600 | C-I Stretch | Aryl Iodide | Medium |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for separating it from starting materials, byproducts, or other impurities. sigmaaldrich.com Reversed-phase HPLC is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated state. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial sources often specify a purity of >97% as determined by HPLC. libretexts.orgnih.gov

Table 4: Example HPLC Method for Analysis of a Related Phenylpropanoic Acid Impurity Based on a method for 3-[4-(2-methylpropyl)phenyl]propanoic acid.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Zr-CARB (Zirconia-Carbon), 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5, 25 mM) (38:62, v/v) |

| Flow Rate | 1.2 mL/min |

| Temperature | 80 °C |

| Detection | Fluorescence (λex = 220 nm, λem = 285 nm) |

The compound this compound itself is achiral and therefore does not have enantiomers. However, many of its important derivatives, such as those with a substituent at the alpha- or beta-position of the propanoic acid chain (e.g., 2-hydroxy- or 2-methyl-3-(2-iodophenyl)propanoic acid), are chiral. For these derivatives, chiral chromatography is an indispensable technique for separating the enantiomers. researchgate.net This is crucial because enantiomers of a chiral drug can have different pharmacological and toxicological profiles.

Chiral separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose.

Table 5: Example Chiral HPLC Conditions for a Related Chiral Propanoic Acid Derivative Based on a method for the methyl ester of (R)-2-methyl-3-(o-tolyl)propanoic acid. hmdb.ca

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Chiralpak IB |

| Mobile Phase | Hexane : Isopropanol (99:1) |

| Flow Rate | 0.5 mL/min |

| Detection | UV (205 nm) |

| Result | Separation of R and S enantiomers with distinct retention times |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS), combine the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. sigmaaldrich.com This is especially useful for analyzing this compound in complex matrices like biological fluids or reaction mixtures.

In an LC-MS/MS analysis, the compound is first separated from other components by HPLC. The eluent from the column is then directed into the mass spectrometer, where the compound is ionized (often by electrospray ionization, ESI) and detected. The MS provides the molecular weight, confirming the identity of the peak, while MS/MS can be used to fragment the molecular ion and generate a characteristic fragmentation pattern for unambiguous identification and quantification, even at very low concentrations. For carboxylic acids, derivatization is sometimes used to improve ionization efficiency in the positive ion mode. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice.

While no published crystal structure for this compound itself was found in the searched literature, analysis of its derivatives provides insight into the type of data obtained. For example, the crystal structure of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-iodophenyl)propionate has been determined, revealing detailed structural parameters. Such an analysis for this compound would confirm the planar structure of the benzene ring, the geometry of the propanoic acid chain, and the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that dictate the crystal packing.

Table 6: Example Crystallographic Data for a Related Iodophenyl Derivative Data for (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-iodophenyl)propionate.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₄INO₄ |

| Crystal System | Hexagonal |

| Space Group | P6₁ |

| a (Å) | 13.6701 (10) |

| b (Å) | 13.6701 (10) |

| c (Å) | 20.899 (3) |

| Key Finding | Revealed the dihedral angle between aromatic planes and packing stabilized by C-H···O interactions. |

Advanced Derivatization Strategies for Enhanced Analytical Detection

The analytical determination of this compound and its related derivatives often necessitates derivatization prior to chromatographic analysis. This chemical modification is crucial for overcoming challenges such as low volatility, poor thermal stability, and weak detector response, thereby enhancing the sensitivity and selectivity of analytical methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The primary target for derivatization in the this compound molecule is the carboxylic acid functional group.

Derivatization for Gas Chromatography (GC) Analysis

For GC-based methods, the polarity and low volatility of carboxylic acids like this compound can lead to poor peak shape and low sensitivity. Derivatization is employed to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester. lmaleidykla.lt

Esterification (Alkylation): This is a common strategy involving the conversion of the carboxylic acid to its corresponding ester. libretexts.org Methyl esters are frequently prepared due to their high volatility. Reagents such as diazomethane (B1218177) or a combination of an alcohol (e.g., methanol) with an acid catalyst (e.g., BF₃, HCl) are effective. nih.gov A rapid method involves using N,N-Dimethylformamide-dialkylacetals, which can complete the derivatization of fatty acids upon heating. research-solution.com

For enhanced sensitivity, especially with an electron capture detector (ECD) or mass spectrometry (MS) using negative-ion chemical ionization (NICI), halogenated derivatizing agents are employed. nih.gov Pentafluorobenzyl bromide (PFB-Br) is a highly effective reagent that reacts with carboxylic acids to form pentafluorobenzyl (PFB) esters. nih.govnih.gov This reaction introduces a polyfluorinated group into the molecule, significantly increasing its electron-capturing ability and allowing for detection at very low levels. nih.govscience.gov The derivatization is typically performed under alkaline conditions to facilitate the nucleophilic substitution reaction. researchgate.net

Silylation: Silylation involves replacing the active hydrogen of the carboxyl group with a silyl group, most commonly a trimethylsilyl (B98337) (TMS) group. research-solution.com This process reduces the polarity of the analyte and increases its volatility. bme.hu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used. lmaleidykla.ltresearchgate.netresearchgate.net BSTFA is particularly effective and its by-products are highly volatile, minimizing interference in the chromatogram. lmaleidykla.lt The reaction is often carried out in a suitable solvent like pyridine (B92270) or dimethylformamide (DMF) and may require heating to ensure complete reaction. research-solution.comresearchgate.net

Table 1: GC Derivatization Strategies for Carboxylic Acids

| Analytical Technique | Derivatization Reagent | Derivative Type | Purpose of Derivatization | Key Findings/Conditions |

|---|---|---|---|---|

| GC-MS/FID | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Increase volatility, improve peak shape, and thermal stability. lmaleidykla.lt | Reaction is often performed in pyridine or DMF at 60-80°C. research-solution.comresearchgate.net BSTFA is highly effective as its byproducts are also volatile. lmaleidykla.lt |

| GC-MS/ECD | Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl (PFB) Ester | Enhance sensitivity for electron capture or NICI-MS detection. nih.govnih.gov | Reaction occurs under alkaline conditions; allows for detection at ng/L levels. nih.gov |

| GC-MS | Ethyl Chloroformate (ECF) | Ethyl Ester | Rapid derivatization in aqueous media at room temperature. mdpi.com | The procedure is fast and can be performed simultaneously with extraction, using pyridine as a catalyst. mdpi.com |

| GC-MS | Diazomethane | Methyl Ester | Increase volatility for analysis of acids and phenolic compounds. nih.gov | A common but hazardous reagent that effectively methylates carboxylic acids. nih.gov |

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

In HPLC, derivatization is typically not for increasing volatility but for introducing a chromophoric or fluorophoric tag to the analyte. This is essential when the analyte, like many simple carboxylic acids, lacks a strong native chromophore for UV-Vis absorption or does not exhibit fluorescence, thus limiting detection sensitivity. libretexts.org

UV-Vis Derivatization: To enhance UV detection, a reagent containing a strong chromophore is reacted with the carboxylic acid. A classic example is the use of phenacyl bromides, such as p-bromophenacyl bromide (BPB), which react with carboxylic acids to form strongly UV-absorbing phenacyl esters. libretexts.org This allows for detection at wavelengths where the parent acid has minimal to no absorbance.

Fluorescence Derivatization: For achieving the highest sensitivity, fluorescence derivatization is the method of choice. oup.com Reagents containing a highly fluorescent moiety are coupled to the carboxylic acid. For instance, 9-chloromethyl anthracene (B1667546) can be used as a pre-column derivatization agent that reacts with carboxylic acids to form highly fluorescent esters. oup.com These derivatives can be detected with high sensitivity using a fluorescence detector (FLD) at specific excitation and emission wavelengths. oup.com Other reagents, such as those based on coumarin (B35378) or naphthalimide structures, are also employed to impart strong fluorescence to carboxylic acid analytes, enabling their detection at trace levels. thermofisher.com Enzymatic methods, using horseradish peroxidase in the presence of excess hydrogen peroxide, have also been explored to convert non-fluorescent aromatic carboxylic acids into fluorescent compounds. nih.gov

Table 2: HPLC Derivatization Strategies for Carboxylic Acids

| Analytical Technique | Derivatization Reagent | Derivative Type | Purpose of Derivatization | Key Findings/Conditions |

|---|---|---|---|---|

| HPLC-UV | p-Bromophenacyl bromide (BPB) | Phenacyl Ester | Introduce a strong chromophore for enhanced UV detection. libretexts.org | Derivatization of fatty acids with BPB in the presence of a crown ether allowed detection limits of 50 ng. libretexts.org |

| HPLC-FLD | 9-Chloromethyl anthracene | Anthracenyl Methyl Ester | Introduce a fluorophore for highly sensitive fluorescence detection. oup.com | Reaction with a catalyst in acetonitrile yields esters detectable by FLD (λex = 365 nm, λem = 410 nm). oup.com |

| HPLC-FLD | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | Naphthalimide Ester | Introduce a highly fluorescent tag for sensitive detection. thermofisher.com | Reacts rapidly with carboxylic acid anions in acetonitrile; detectable down to 4 femtomoles by fluorescence. thermofisher.com |

| HPLC-FLD | Horseradish Peroxidase (HRP) / H₂O₂ | Fluorescent Product | Enzymatic conversion to a fluorescent derivative. nih.gov | Effective for converting non- or weakly fluorescent aromatic carboxylic acids into fluorescent compounds. nih.gov |

Theoretical and Computational Chemistry Approaches for 3 2 Iodophenyl Propanoic Acid

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 3-(2-iodophenyl)propanoic acid. DFT calculations can optimize the molecule's geometry, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar phenylpropanoic acid derivatives show that DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can accurately predict these geometric parameters. researchgate.netfrontiersin.org

The reactivity of this compound can be explored through analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmuni.cz For substituted phenylpropanoic acids, this gap is typically greater than 4.0 eV, indicating significant kinetic stability. researchgate.net The presence of the iodine atom, an electron-withdrawing group, and the carboxylic acid function would influence the electron density distribution across the aromatic ring and the propanoic acid chain, affecting the energies of these orbitals.

DFT calculations also enable the mapping of the electrostatic potential (ESP) surface, which illustrates the charge distribution and identifies electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the carboxyl group would exhibit negative potential (red regions), making them susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would show a positive potential (blue region), indicating its acidic nature.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds. This table presents hypothetical yet representative data based on typical values for similar structures.

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-C (chain) Angle | ~112° |

| O=C-O Angle | ~122° |

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for investigating reaction mechanisms at a molecular level. For this compound, this includes studying its synthesis, potential cyclization reactions, and degradation pathways. Methods like DFT can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. mdpi.comnih.gov

A key reaction involving similar compounds is decarboxylative iodination, where a carboxylic acid is converted to an aryl iodide. researchgate.netnih.gov Although this compound is already iodinated, studying the reverse reaction or other substitutions provides mechanistic insight. Computational analysis of such reactions involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. nih.govacs.org This information helps to determine reaction feasibility and kinetics.

Furthermore, the Intrinsic Reaction Coordinate (IRC) method can delineate the entire reaction pathway from the transition state to the reactants and products, confirming that the located transition state correctly connects the intended species. nih.gov The analysis can be broken down into distinct phases: a contact phase, a preparation phase where reactants adjust their geometry, a transition state phase for bond breaking/formation, a product adjustment phase, and a final separation phase. nih.govsmu.edu For reactions involving this compound, such as esterification or substitution of the iodine atom, these computational approaches can clarify the sequence of events and the electronic factors that govern the mechanism.

Quantum Chemical Calculations for Electronic Properties and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties and energetics of this compound. These calculations provide values for key quantum chemical descriptors that help characterize the molecule's behavior.

The HOMO and LUMO energies are central to this analysis. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a primary determinant of molecular reactivity and is related to the energy required for the lowest-energy electronic excitation. frontiersin.orgschrodinger.com A smaller gap generally implies higher reactivity. For similar aromatic carboxylic acids, DFT calculations have been effectively used to determine these values. researchgate.netnih.gov

Other important electronic properties that can be calculated include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated by -E_LUMO).

Global Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A higher value indicates greater stability. researchgate.net

Electronegativity (χ): The power of a molecule to attract electrons (χ ≈ (I + A) / 2).

The total energy of the molecule in its optimized geometry can also be calculated, which is essential for determining the thermodynamics of reactions in which it participates.

Table 2: Hypothetical Quantum Chemical Properties for this compound. These values are illustrative and based on typical results for similar aromatic compounds.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Global Hardness (η) | 2.5 |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the propanoic acid side chain in this compound means the molecule can exist in multiple conformations. Molecular modeling and dynamics simulations are essential for exploring this conformational landscape. nih.gov

Conformational analysis typically begins by rotating the single bonds in the side chain to generate a series of potential structures. The energy of each conformer is then calculated using molecular mechanics (MM) or quantum mechanical (QM) methods to identify the low-energy, stable conformations. nih.govresearchgate.net For phenylalkanoic acids, the orientation of the carboxylic acid group relative to the phenyl ring is a key determinant of conformational preference, often stabilized by hyperconjugative effects. wikipedia.orgresearchgate.net

Molecular dynamics (MD) simulations can provide further insight by simulating the movement of the atoms over time at a given temperature. This allows for the exploration of the conformational space and can reveal the relative populations of different conformers and the energy barriers for converting between them. nih.gov Such studies are crucial for understanding how the molecule might interact with other molecules, such as solvent or a biological receptor, as different conformations may present different interaction surfaces.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. uncw.edufrontiersin.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. fayoum.edu.eg For organoiodine compounds, it is crucial to account for relativistic effects, as the heavy iodine atom can significantly influence the chemical shifts of nearby nuclei, particularly the carbon to which it is attached. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. nih.govacs.org These calculations help in assigning the absorption bands in an experimental spectrum to specific vibrational modes, such as the characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the broad O-H stretch (2500-3300 cm⁻¹), and vibrations associated with the iodinated phenyl ring. nih.govtandfonline.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-visible range. This allows for the calculation of the λ_max values and provides insight into the electronic structure related to the π-system of the aromatic ring.

Table 3: Predicted Spectroscopic Data for this compound. Predicted values are based on general principles and data for similar compounds.

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | C-I Carbon | 90 - 100 ppm |

| ¹³C NMR | C=O Carbon | 175 - 185 ppm |

| ¹H NMR | Carboxylic Acid Proton | 10 - 12 ppm |

| IR | C=O Stretch | ~1710 cm⁻¹ |

| IR | O-H Stretch | 2500 - 3300 cm⁻¹ (broad) |

Consideration of Relativistic Effects in Iodine-Containing Systems

When performing quantum chemical calculations on molecules containing heavy elements like iodine (Z=53), it is essential to consider relativistic effects. nih.govacs.org The inner electrons of iodine move at speeds that are a significant fraction of the speed of light, leading to relativistic contraction of s- and p-orbitals and spin-orbit coupling, which are not accounted for in non-relativistic Schrödinger-based methods. rug.nl

Neglecting these effects can lead to significant errors, particularly in the calculation of properties like NMR chemical shifts and in the energetics of reactions involving the C-I bond. researchgate.netnih.gov Several computational approaches have been developed to incorporate these effects:

Relativistic Effective Core Potentials (RECPs): This is a common approach where the core electrons of the heavy atom are replaced by a potential that includes average relativistic effects. The valence electrons are still treated explicitly. Basis sets like aug-cc-pVTZ-PP are designed for this purpose. researchgate.net

Scalar Relativistic Approaches: Methods like the Zeroth-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) Hamiltonian account for scalar relativistic effects (mass-velocity and Darwin terms) but often neglect spin-orbit coupling initially. acs.orgrug.nlnih.govresearchgate.net

Spin-Orbit Coupling: For a more accurate description, especially for properties like NMR shifts, spin-orbit coupling must be included. rsc.org This can be done as a perturbation to scalar relativistic calculations or through more complete four-component relativistic methods based on the Dirac equation. researchgate.net Studies have shown that including spin-orbit coupling is critical for accurately predicting properties of molecules where heavy atoms are bonded to each other or to lighter atoms. nih.govrsc.org

For this compound, using a method like ZORA-DFT is recommended to obtain reliable predictions for its electronic structure, reactivity, and spectroscopic parameters. rug.nlnih.gov

Q & A

Basic Research Questions

What are the common synthetic routes for 3-(2-iodophenyl)propanoic acid in academic research?

Methodological Answer:

A typical synthesis involves halogenation or substitution reactions. For example, coupling 2-iodobenzene derivatives with propanoic acid precursors via cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) using palladium catalysts. Alternatively, iodination of pre-formed phenylpropanoic acid derivatives can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions . Key steps include:

- Substitution: Reacting 3-bromopropanoic acid with 2-iodophenylboronic acid in the presence of a Pd catalyst and base (e.g., Na₂CO₃).

- Purification: Column chromatography or recrystallization to isolate the product.

Critical Parameters: Temperature (80–120°C), solvent (THF or DMF), and catalyst loading (1–5 mol%) influence yield and purity.

How can researchers characterize the purity and structure of this compound?

Methodological Answer:

Analytical Techniques:

Validation: Compare spectral data with literature or computational predictions (e.g., PubChem or HMDB entries) .

What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, goggles, and fume hood use .

- Hazard Mitigation:

- Exposure Monitoring: Regular air sampling in labs (OSHA standards) .

Advanced Research Questions

How can researchers optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

- By-Product Analysis: Common by-products include dehalogenated analogs (e.g., phenylpropanoic acid) or isomers. Use LC-MS or TLC to track side reactions .

- Optimization Strategies:

- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved selectivity .

- Solvent Effects: Polar aprotic solvents (DMF) enhance iodine retention vs. THF .

- Temperature Control: Lower temps (60°C) reduce decomposition but may slow kinetics.

Case Study: Substituting tert-butyl propiolate for methyl esters in similar reactions increased E:Z isomer ratios from 3:1 to 10:1 .

What strategies resolve contradictions in spectroscopic data for derivatives?

Methodological Answer:

- Isomeric Differentiation: Use NOESY NMR to distinguish ortho/para substitution patterns .

- Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (Gaussian software) .

- Crystallography: Single-crystal X-ray diffraction confirms spatial arrangement of iodine and carboxyl groups .

Example: Discrepancies in ¹³C NMR shifts for iodophenyl vs. bromophenyl analogs can arise from steric effects, resolved via 2D NMR (HSQC, HMBC) .

What experimental approaches study biological interactions of this compound?

Methodological Answer:

- Enzyme Assays: Incubate with target enzymes (e.g., cyclooxygenase) and monitor activity via UV-Vis (prostaglandin production) .

- Protein-Ligand Docking: Use AutoDock Vina to predict binding affinities to receptors (e.g., thyroid hormone receptors) .

- Cellular Uptake Studies: Radiolabel with ¹²⁵I and track intracellular accumulation via gamma counting .

Data Interpretation: Correlate IC₅₀ values (enzyme inhibition) with structural modifications (e.g., iodine position) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.